molecular formula C8H13N3O2 B2636136 2-(3-Methoxypropoxy)pyrimidin-5-amine CAS No. 1249453-52-8

2-(3-Methoxypropoxy)pyrimidin-5-amine

Cat. No.: B2636136
CAS No.: 1249453-52-8
M. Wt: 183.211
InChI Key: STJGHMXEJCXDTN-UHFFFAOYSA-N
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Description

“2-(3-Methoxypropoxy)pyrimidin-5-amine” is a chemical compound with the molecular formula C8H13N3O2 . It is a pyrimidinamine derivative, which is a class of compounds that have shown significant potential in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with an amine group at the 5-position and a 3-methoxypropoxy group at the 2-position .


Chemical Reactions Analysis

Pyrimidinamine derivatives, including “this compound”, can participate in various chemical reactions. For instance, they can undergo an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .

Scientific Research Applications

Structural and Conformational Studies

The compound and its derivatives have been used in structural and conformational studies. For instance, compounds with a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, similar in structure to 2-(3-Methoxypropoxy)pyrimidin-5-amine, have been studied for their bond-length distribution and intramolecular interactions (Huang et al., 2009). Additionally, the conformational shape of related cyclopenta[d]pyrimidine compounds has been linked to their potency as microtubule targeting agents and their antitumor activity, indicating the importance of 3-D conformation on biological activities (Xiang et al., 2020).

Corrosion Inhibition

Pyrimidine derivatives, akin to this compound, have been studied for their potential as corrosion inhibitors. A study on new pyrimidine derivatives including 7-methoxypyrido [2,3-d]pyrimidin-4-amine (MPPA) demonstrated their efficacy as organic inhibitors against the corrosion of mild steel in acidic medium, indicating the broad utility of pyrimidine derivatives in industrial applications (Yadav et al., 2015).

Antifungal and Antibacterial Activities

Derivatives of pyrimidin-amine, including those structurally similar to this compound, have been explored for their antifungal effects. For example, certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound showed promising antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Drug Synthesis and Biological Activity

The synthesis of novel compounds with a pyrimidine base, akin to this compound, has been a subject of research due to their diverse biological and pharmacological activities. Studies have synthesized and characterized novel compounds, focusing on their potential biological activities and structural properties, highlighting the versatile nature of pyrimidine derivatives in drug development and other biological applications (Jadhav et al., 2022).

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exert their effects through different action mechanisms, such as inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can inhibit protein kinases, which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

Pyrimidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pyrimidine derivatives have been shown to have various effects over time in laboratory settings, including changes in their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Pyrimidine derivatives have been shown to have various effects at different dosages in animal models .

Metabolic Pathways

Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Pyrimidine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Pyrimidine derivatives have been shown to localize in various subcellular compartments .

Properties

IUPAC Name

2-(3-methoxypropoxy)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-12-3-2-4-13-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGHMXEJCXDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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